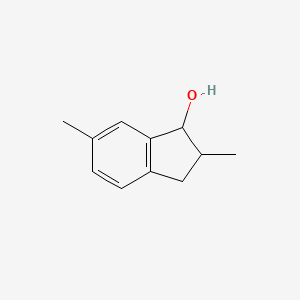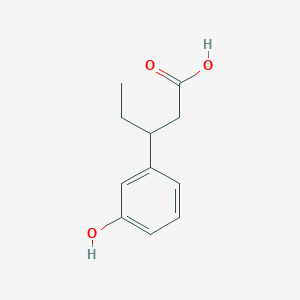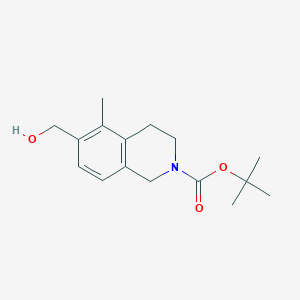![molecular formula C11H9NO3 B11718059 1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione est un composé spirocyclique caractérisé par une structure unique où une partie indène est fusionnée avec un cycle oxazolidine
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione implique généralement la réaction de dérivés de l'indène avec des précurseurs d'oxazolidine dans des conditions spécifiques. Une méthode courante comprend la réaction de l'indène-2,3-dione avec un dérivé d'oxazolidine approprié en présence d'une base telle que la triéthylamine dans l'éthanol à température ambiante . La réaction se déroule par un mécanisme d'addition nucléophile, formant la structure spirocyclique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit. Le choix du solvant, le contrôle de la température et la durée de la réaction sont des paramètres critiques pour la mise à l'échelle de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du cycle oxazolidine, conduisant à la formation de divers dérivés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des formes réduites du composé et des structures spirocycliques substituées avec divers groupes fonctionnels.
Applications De Recherche Scientifique
1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione a des applications diverses en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et comme ligand en chimie de coordination.
Biologie : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Médecine : Exploré comme candidat médicament potentiel en raison de ses caractéristiques structurales uniques et de son activité biologique.
Industrie : Utilisé dans le développement de matériaux avancés, y compris les polymères et les nanomatériaux.
5. Mécanisme d'action
Le mécanisme d'action de 1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes ou de certains récepteurs, conduisant à ses effets biologiques. Les voies exactes et les cibles moléculaires dépendent de l'application spécifique et des groupes fonctionnels présents sur le composé.
Mécanisme D'action
The mechanism of action of 1,3-Dihydrospiro[indene-2,4’-oxazolidine]-2’,5’-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de spiro[indène-2,3’-pyrazole] : Ces composés partagent une structure spirocyclique similaire, mais avec un cycle pyrazole au lieu d'un cycle oxazolidine.
Dérivés de 1,3-Dihydrospiro[indène-2,6’-thiazine] : Ces composés présentent un cycle thiazine fusionné à la partie indène.
Unicité
1,3-Dihydrospiro[indène-2,4’-oxazolidine]-2’,5’-dione est unique en raison de la présence du cycle oxazolidine, qui confère des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
spiro[1,3-dihydroindene-2,4'-1,3-oxazolidine]-2',5'-dione |
InChI |
InChI=1S/C11H9NO3/c13-9-11(12-10(14)15-9)5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H,12,14) |
Clé InChI |
GTJOJDLVRFSGLS-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2CC13C(=O)OC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)


![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)


![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
![(2Z)-2-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarbothioamide](/img/structure/B11718065.png)


